5-(Propan-2-ylamino)pentan-2-ol
Description
5-(Propan-2-ylamino)pentan-2-ol is a secondary amino alcohol with the molecular formula C₈H₁₉NO. Its structure features a pentan-2-ol backbone substituted at the fifth carbon with a propan-2-ylamino (isopropylamino) group.
Properties
CAS No. |
6305-55-1 |
|---|---|
Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
5-(propan-2-ylamino)pentan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-7(2)9-6-4-5-8(3)10/h7-10H,4-6H2,1-3H3 |
InChI Key |
BKJUIAFNIYUTQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-ylamino)pentan-2-ol can be achieved through several methods. One common approach involves the reaction of 5-chloropentan-2-one with isopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-ylamino)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted amines.
Scientific Research Applications
5-(Propan-2-ylamino)pentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a beta-adrenergic antagonist.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 5-(Propan-2-ylamino)pentan-2-ol involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound can inhibit the action of endogenous agonists, leading to various physiological effects. This mechanism is similar to that of other beta-adrenergic antagonists, which are used to treat conditions like hypertension and cardiac arrhythmias .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Amino Alcohols
5-(Diethylamino)pentan-1-ol (C₉H₂₁NO)
- Key Differences: The hydroxyl group is at the 1-position (primary alcohol) instead of the 2-position. The amino group is diethyl-substituted rather than isopropyl.
- Implications :
5-Amino-2-methyl-2-pentanol (C₆H₁₅NO)
- Key Differences: Lacks the isopropyl substituent on the amino group. Features a geminal dimethyl group at the 2-position.
Substituent Effects on Bioactivity and Stability
8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol (C₁₇H₂₅N₃O)
- Key Differences: Incorporates a quinoline ring system, linked via the pentan-2-ol backbone.
- Implications: The quinoline moiety enhances π-π stacking interactions, making it relevant in drug design (e.g., antimalarial or anticancer agents) . Increased molecular weight (287.4 g/mol) compared to the parent compound (145.25 g/mol) alters pharmacokinetics.
2-Methyl-5-(1-adamantyl)pentan-2-ol (C₁₆H₂₆O)
- Key Differences: Replaces the isopropylamino group with a bulky adamantyl substituent.
- Implications :
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (C₁₀H₁₉NO₅)
- Key Differences: Contains a carboxylic acid and a tert-butoxycarbonyl (Boc)-protected amino group.
- Implications: Classified as non-hazardous under GHS/CLP regulations, unlike 5-(diethylamino)pentan-1-ol, which requires stringent handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
